3-[(3-Chloro[1,1'-biphenyl]-4-yl)oxy]azetidine
Overview
Description
Synthesis Analysis
The synthesis of azetidines, including 3-[(3-Chloro[1,1’-biphenyl]-4-yl)oxy]azetidine, is an important yet undeveloped research area . Azetidines are highly reactive and versatile heterocyclic synthons, making them excellent candidates for ring-opening and expansion reactions .Molecular Structure Analysis
The molecular structure of 3-[(3-Chloro[1,1’-biphenyl]-4-yl)oxy]azetidine consists of a four-membered azetidine ring attached to a biphenyl group via an oxygen atom . The biphenyl group is substituted with a chlorine atom.Chemical Reactions Analysis
Azetidines, including 3-[(3-Chloro[1,1’-biphenyl]-4-yl)oxy]azetidine, are known to undergo various chemical reactions. They are involved in catalytic processes including Henry, Suzuki, Sonogashira, and Michael additions . They are also excellent candidates for ring-opening and expansion reactions .Scientific Research Applications
Synthesis and Characterization
Researchers have been focusing on the synthesis and characterization of derivatives of 3-[(3-Chloro[1,1'-biphenyl]-4-yl)oxy]azetidine, which is a complex organic compound with potential applications in various fields. Patel, Malik, and Bhatt (2009) synthesized novel derivatives of Biphenyl 4-carboxylic acid with a structure related to azetidine and characterized them using elemental analysis, infrared (IR), proton nuclear magnetic resonance (^1H NMR), and mass spectra methods (Patel, Malik, & Bhatt, 2009). Duncton et al. (2009) also worked on introducing azetidine groups into heteroaromatic bases using a radical addition method (Minisci reaction), which has relevance in drug discovery (Duncton et al., 2009).
Bioactive Properties and Pharmaceutical Applications
The bioactive properties of azetidine derivatives, including those structurally related to 3-[(3-Chloro[1,1'-biphenyl]-4-yl)oxy]azetidine, have been extensively explored for their potential pharmaceutical applications. Sharma et al. (2013) synthesized new derivatives of azetidin-2-one and examined their anti-inflammatory effects, showing promising results compared to the standard drug, indomethacin (Sharma, Maheshwari, & Bindal, 2013). Chandrashekaraiah et al. (2014) synthesized azetidinone analogues and evaluated their antimicrobial and antitubercular activities, providing insights for the design of new antibacterial and antituberculosis compounds (Chandrashekaraiah et al., 2014). Similarly, Shah et al. (2017) synthesized new substituted azetidine derivatives and evaluated their antibacterial activity against various bacterial strains, indicating the potential of these compounds in antimicrobial applications (Shah et al., 2017).
Chemical Modification and Functionalization
The chemical modification and functionalization of azetidine derivatives, including those related to 3-[(3-Chloro[1,1'-biphenyl]-4-yl)oxy]azetidine, are crucial for enhancing their bioactivity and broadening their applications. Hasan et al. (2011) synthesized a series of azetidine derivatives and characterized them, with one compound exhibiting excellent anticonvulsant activity and no neurotoxicity, showcasing the therapeutic potential of these compounds (Hasan et al., 2011).
properties
IUPAC Name |
3-(2-chloro-4-phenylphenoxy)azetidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO/c16-14-8-12(11-4-2-1-3-5-11)6-7-15(14)18-13-9-17-10-13/h1-8,13,17H,9-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBODHWQJNNLNJM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)OC2=C(C=C(C=C2)C3=CC=CC=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301245953 | |
Record name | 3-[(3-Chloro[1,1′-biphenyl]-4-yl)oxy]azetidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301245953 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(3-Chloro[1,1'-biphenyl]-4-yl)oxy]azetidine | |
CAS RN |
1219981-44-8 | |
Record name | 3-[(3-Chloro[1,1′-biphenyl]-4-yl)oxy]azetidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1219981-44-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-[(3-Chloro[1,1′-biphenyl]-4-yl)oxy]azetidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301245953 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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